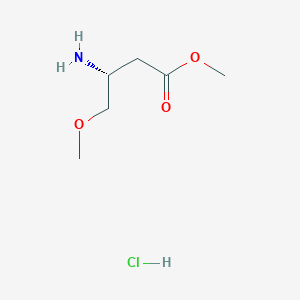

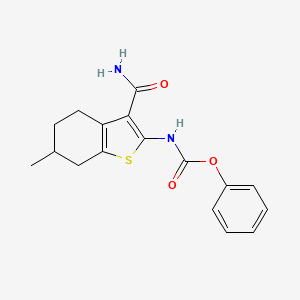

phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate, also known as PBTZ169, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Aplicaciones Científicas De Investigación

Biological Monitoring and Metabolism Studies

Phenmedipham, which has a similar chemical structure involving carbamate groups, has been studied for its metabolism and biological monitoring. In rats, the metabolism of Phenmedipham involves cleaving the carbamate moieties, leading to various metabolites such as methyl-N-(3-hydroxyphenyl)-carbamate, m-aminophenol, and hydroxyacetanilide, which are excreted in urine. This research has implications for understanding the metabolism of carbamate-containing compounds and their potential biological effects (Schettgen, Weiss, & Angerer, 2001).

Synthesis and Antimicrobial Activity

Research into benzothiazole derivatives, which share structural similarities with the given compound, has led to the discovery of new structures with potent and selective activities against pathogens like Helicobacter pylori. These studies offer insights into the development of new antimicrobial agents and highlight the therapeutic potential of benzothiazole and carbamate derivatives (Carcanague et al., 2002).

Chemotherapeutic Potential

The synthesis and evaluation of 2-(4-aminophenyl)benzothiazoles, structurally related to the requested compound, have revealed a class of potent and selective antitumor agents. These compounds show significant cytotoxicity in certain cancer cell lines while being inactive in others, demonstrating their potential as chemotherapeutic agents. This research underscores the importance of structural modifications in enhancing antitumor activity and selectivity (Hutchinson et al., 2001).

Synthetic Chemistry and Catalysis

Carbamate compounds, such as the one , are often used in synthetic chemistry as intermediates or protecting groups. Studies have explored their utility in synthesizing complex molecules, demonstrating the versatility of carbamate derivatives in organic synthesis and catalysis. This area of research is crucial for developing new synthetic methodologies and understanding reaction mechanisms (Loudwig & Goeldner, 2001).

Propiedades

IUPAC Name |

phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-10-7-8-12-13(9-10)23-16(14(12)15(18)20)19-17(21)22-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTAFOWICNXPQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide](/img/no-structure.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide](/img/structure/B2402433.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2402435.png)

![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)

![5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2402444.png)

![7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2402445.png)